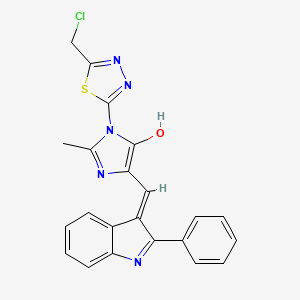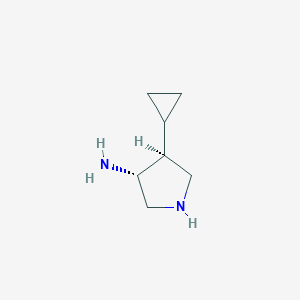
RHAMNOLIPIDBIOSURFACTANT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhamnolipid biosurfactants are surface-active compounds belonging to the class of glycolipid biosurfactants. They are primarily produced by the bacterium Pseudomonas aeruginosa. These compounds are known for their non-toxicity, high biodegradability, and ability to reduce surface and interfacial tensions. Due to these properties, rhamnolipid biosurfactants have gained attention in various sectors, including food, healthcare, pharmaceuticals, and petrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: Rhamnolipid biosurfactants are typically synthesized by microbial fermentation using Pseudomonas aeruginosa. The production process involves the cultivation of the bacterium in a suitable growth medium containing carbon sources such as glucose or glycerol. The fermentation conditions, including temperature, pH, and aeration, are optimized to maximize rhamnolipid production .
Industrial Production Methods: Industrial production of rhamnolipid biosurfactants involves large-scale fermentation processes. The production can be carried out in batch, fed-batch, or continuous modes. The choice of mode depends on the desired yield and productivity. After fermentation, the rhamnolipids are extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .
化学反应分析
Types of Reactions: Rhamnolipid biosurfactants undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the rhamnolipid molecules.
Common Reagents and Conditions:
Oxidation: Rhamnolipids can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the rhamnolipid molecules with other groups using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rhamnolipids can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Rhamnolipid biosurfactants have a wide range of scientific research applications:
Chemistry: They are used as emulsifying agents, dispersants, and wetting agents in various chemical processes.
Biology: Rhamnolipids exhibit antimicrobial properties and are used in the development of antimicrobial agents and biofilms.
Medicine: They have potential therapeutic applications, including anticancer and immunomodulatory effects.
作用机制
The mechanism of action of rhamnolipid biosurfactants involves their interaction with cell membranes. Rhamnolipids reduce the surface tension of cell membranes, leading to increased permeability and disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. In cancer cells, rhamnolipids induce apoptosis by activating specific signaling pathways and regulating the expression of genes involved in cell cycle control .
相似化合物的比较
- Sophorolipids
- Trehalolipids
- Mannosylerythritol lipids
- Cellobiose lipids
Rhamnolipid biosurfactants stand out due to their versatile applications and eco-friendly properties, making them a valuable asset in various scientific and industrial fields.
属性
CAS 编号 |
147858-26-2 |
|---|---|
分子式 |
C9H7FN2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;3-[[2-acetamido-4-[[4-[3-[[4-[3-acetamido-4-[(4,8-disulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B1174625.png)

